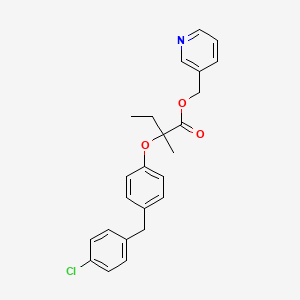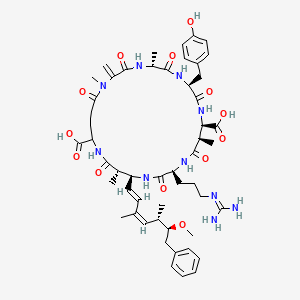
Cyanoginosin YR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanoginosin YR is a cyclic heptapeptide toxin produced by the cyanobacterium Microcystis aeruginosaThese toxins are significant due to their impact on water quality and potential health risks to humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyanoginosin YR involves the cyclization of a linear peptide precursor. The linear peptide is synthesized using standard solid-phase peptide synthesis techniques, followed by cyclization under specific conditions to form the cyclic structure .
Industrial Production Methods: Industrial production of this compound is typically achieved through the cultivation of Microcystis aeruginosa in controlled environments. The cyanobacteria are harvested, and the toxin is extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Cyanoginosin YR undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the toxin.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted analogs of this compound, each with distinct chemical properties and biological activities .
Scientific Research Applications
Cyanoginosin YR has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of cyclic peptides.
Biology: Researchers use it to study the effects of cyanotoxins on aquatic ecosystems and organisms.
Medicine: this compound is investigated for its potential role in liver diseases and its mechanisms of toxicity.
Industry: It is used in water quality monitoring and management to detect and quantify cyanotoxins in water bodies
Mechanism of Action
Cyanoginosin YR exerts its effects by inhibiting protein phosphatases 1 and 2A, leading to the disruption of cellular signaling pathways. This inhibition results in the accumulation of phosphorylated proteins, causing cellular damage and hepatotoxicity. The molecular targets include the catalytic subunits of these phosphatases, and the pathways involved are critical for maintaining cellular homeostasis .
Comparison with Similar Compounds
- Cyanoginosin LR
- Cyanoginosin LA
- Cyanoginosin YM
- Microcystin-LR
Comparison: Cyanoginosin YR is unique due to its specific amino acid composition and cyclic structure. Compared to Cyanoginosin LR, it has different amino acids at specific positions, leading to variations in toxicity and biological activity. Cyanoginosin LA and YM also differ in their amino acid sequences and structural features, which influence their reactivity and effects .
Properties
Molecular Formula |
C52H72N10O13 |
|---|---|
Molecular Weight |
1045.2 g/mol |
IUPAC Name |
(5R,8S,11R,12R,15S,18S,19S)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3Z,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C52H72N10O13/c1-28(25-29(2)41(75-8)27-34-13-10-9-11-14-34)16-21-37-30(3)44(65)59-39(50(71)72)22-23-42(64)62(7)33(6)47(68)56-32(5)46(67)60-40(26-35-17-19-36(63)20-18-35)49(70)61-43(51(73)74)31(4)45(66)58-38(48(69)57-37)15-12-24-55-52(53)54/h9-11,13-14,16-21,25,29-32,37-41,43,63H,6,12,15,22-24,26-27H2,1-5,7-8H3,(H,56,68)(H,57,69)(H,58,66)(H,59,65)(H,60,67)(H,61,70)(H,71,72)(H,73,74)(H4,53,54,55)/b21-16+,28-25-/t29-,30-,31+,32+,37-,38-,39?,40-,41-,43+/m0/s1 |
InChI Key |
OWHASZQTEFAUJC-QDLNYOLSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C\[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[7-(Benzylamino)-3-methylimidazo[4,5-b]pyridin-5-yl]amino]ethanol](/img/structure/B10781239.png)
![3-[[3-Amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781253.png)
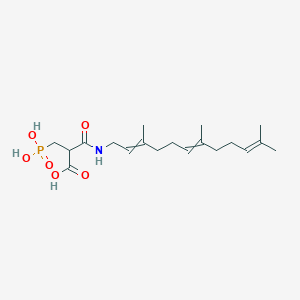
![(1S,2R,18R,19R,22S,25R,28S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B10781261.png)
![3-butyl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B10781262.png)
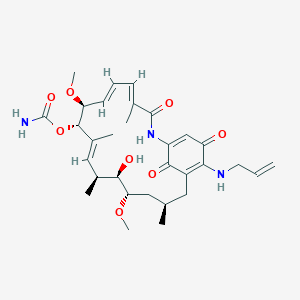
![2-(3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl)-N-methylacetamide](/img/structure/B10781266.png)
![Sarpicillin [WHO-DD]](/img/structure/B10781270.png)
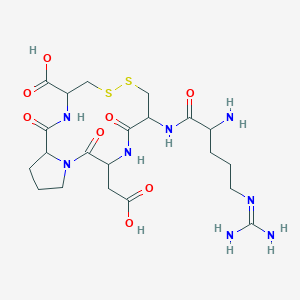

![[4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B10781275.png)
![4-(3,5-dichlorophenyl)-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1,2,4-triazolidin-3-one](/img/structure/B10781289.png)
